Acide 8-oxoundécanoïque

Vue d'ensemble

Description

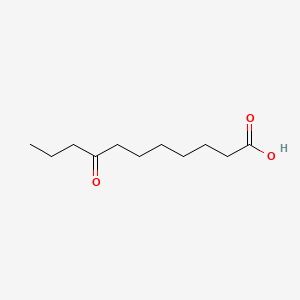

8-Oxoundecanoic acid is a fatty acid derivative with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol

Applications De Recherche Scientifique

8-Oxoundecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and surfactants.

Mécanisme D'action

Target of Action

This compound is a derivative of undecanoic acid, which is known to have antimycotic properties . .

Mode of Action

It’s possible that it may share some similarities with undecanoic acid, which is known to inhibit the production of exocellular keratinase, lipase, and the biosynthesis of several phospholipids

Biochemical Pathways

It’s worth noting that 8-oxodg, a well-known marker of oxidative stress, is converted to nucleotide triphosphates and incorporated into both dna and rna

Pharmacokinetics

The pharmacokinetics of 8-Oxoundecanoic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. It’s known that similar compounds can be measured using a commercial quadrupole time-of-flight mass spectrometer , which could potentially be used to study the pharmacokinetics of 8-Oxoundecanoic acid.

Result of Action

As a derivative of undecanoic acid, it might share some of its antimycotic properties

Analyse Biochimique

Biochemical Properties

8-Oxoundecanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction is crucial for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, 8-Oxoundecanoic acid has been shown to inhibit the activity of certain lipases, enzymes responsible for the hydrolysis of triglycerides into free fatty acids and glycerol .

Cellular Effects

8-Oxoundecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in fatty acid metabolism and energy homeostasis. By activating PPARs, 8-Oxoundecanoic acid can enhance the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis . This modulation of gene expression can lead to changes in cellular metabolism, promoting the utilization of fatty acids as an energy source.

Molecular Mechanism

The molecular mechanism of 8-Oxoundecanoic acid involves its interaction with specific biomolecules and its ability to modulate enzyme activity and gene expression. At the molecular level, 8-Oxoundecanoic acid binds to PPARs, leading to their activation and subsequent regulation of target gene expression. This binding interaction is facilitated by the presence of specific binding sites on the PPARs that recognize and interact with the carboxyl group of 8-Oxoundecanoic acid . Additionally, 8-Oxoundecanoic acid can inhibit the activity of certain enzymes, such as lipases, by binding to their active sites and preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Oxoundecanoic acid have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found that 8-Oxoundecanoic acid is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 8-Oxoundecanoic acid can lead to sustained activation of PPARs and continuous modulation of gene expression, resulting in persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 8-Oxoundecanoic acid vary with different dosages in animal models. At low doses, 8-Oxoundecanoic acid has been shown to enhance fatty acid oxidation and improve metabolic health without causing any adverse effects . At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of 8-Oxoundecanoic acid.

Metabolic Pathways

8-Oxoundecanoic acid is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of ketone bodies. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are key players in the β-oxidation pathway . Additionally, 8-Oxoundecanoic acid can influence the levels of metabolites involved in energy production, such as acetyl-CoA and ketone bodies, by modulating the activity of enzymes in these pathways .

Transport and Distribution

Within cells and tissues, 8-Oxoundecanoic acid is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with fatty acid-binding proteins (FABPs), which facilitate its transport across cellular membranes and its distribution to various cellular compartments . This interaction with FABPs is crucial for the proper localization and accumulation of 8-Oxoundecanoic acid within cells.

Subcellular Localization

The subcellular localization of 8-Oxoundecanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize primarily in the mitochondria, where it participates in the β-oxidation of fatty acids . Additionally, 8-Oxoundecanoic acid can be found in the cytoplasm and peroxisomes, where it interacts with enzymes involved in fatty acid metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The process involves the use of oxidizing agents such as sodium hypochlorite (NaOCl) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). The reaction is typically carried out in a dichloromethane (DCM) solvent at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of 8-Oxoundecanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of high-quality 8-Oxoundecanoic acid .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Oxoundecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-hydroxyundecanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 8-Hydroxyundecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Undecanoic acid: A saturated fatty acid with antifungal properties.

9-Oxoundecanoic acid: Another keto fatty acid with similar chemical properties.

10-Oxoundecanoic acid: A structural isomer with comparable reactivity

Uniqueness: 8-Oxoundecanoic acid is unique due to its specific position of the keto group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Activité Biologique

8-Oxoundecanoic acid, a derivative of undecanoic acid, has garnered attention due to its unique structural properties and potential biological activities. This compound features a keto group at the eighth carbon position, which imparts distinct chemical reactivity and biological functions compared to its analogs. This article provides a comprehensive overview of the biological activity of 8-Oxoundecanoic acid, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target of Action

8-Oxoundecanoic acid primarily targets various biochemical pathways involved in lipid metabolism and cellular signaling. Its mechanism is believed to be similar to undecanoic acid, which exhibits antimycotic properties by inhibiting exocellular keratinase and lipase production, as well as phospholipid biosynthesis.

Biochemical Pathways

The compound plays a significant role in fatty acid metabolism. It interacts with key enzymes such as acyl-CoA dehydrogenase, crucial for the β-oxidation pathway, leading to the conversion of fatty acids into acetyl-CoA for energy production. Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), enhancing fatty acid oxidation while suppressing lipogenesis.

Cellular Effects

8-Oxoundecanoic acid influences several cellular processes:

- Cell Signaling : It modulates gene expression through PPAR activation, impacting metabolic pathways related to lipid metabolism.

- Gene Expression : By activating PPARs, it enhances the transcription of genes involved in fatty acid oxidation and reduces those linked to fat storage.

- Stability in Physiological Conditions : Laboratory studies indicate that 8-Oxoundecanoic acid is relatively stable under physiological conditions, indicating potential for sustained biological activity over time.

Dosage Effects in Animal Models

Research indicates that the effects of 8-Oxoundecanoic acid vary with dosage. Low doses have been associated with enhanced fatty acid oxidation and improved metabolic health without significant adverse effects. Higher dosages require further investigation to understand their impact on health outcomes.

Comparison with Similar Compounds

To contextualize the biological activity of 8-Oxoundecanoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Properties |

|---|---|

| Undecanoic Acid | Antifungal properties; saturated fatty acid |

| 9-Oxoundecanoic Acid | Keto fatty acid with similar reactivity |

| 10-Oxoundecanoic Acid | Structural isomer with comparable biological activity |

The unique positioning of the keto group in 8-Oxoundecanoic acid differentiates it from these compounds, potentially leading to distinct biological activities.

Scientific Research Applications

8-Oxoundecanoic acid has diverse applications across various fields:

- Chemistry : Acts as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for its role in metabolic pathways and potential as a biomarker for diseases.

- Medicine : Explored for antifungal properties and possible therapeutic uses against fungal infections.

- Industry : Used in producing specialty chemicals and as a precursor for polymers and surfactants.

Case Studies

Recent studies have highlighted the potential of 8-Oxoundecanoic acid in cancer research. For instance, its interactions with epidermal growth factor receptors (EGFR) have been examined in lung cancer cells. The compound demonstrated effectiveness in degrading EGFR proteins under serum starvation conditions, indicating its potential use as a targeted therapeutic agent . These findings suggest that further exploration into its role as an EGFR degrader could pave the way for novel cancer therapies.

Propriétés

IUPAC Name |

8-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMVWQCUELPXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919889 | |

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91214-06-1 | |

| Record name | 8-Oxoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91214-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.